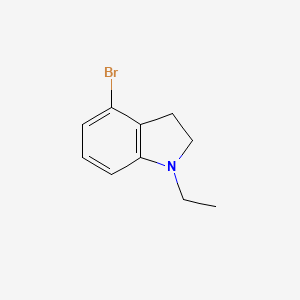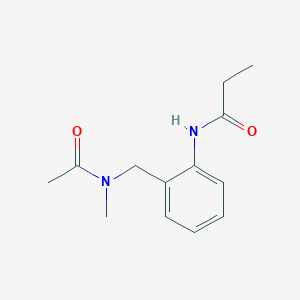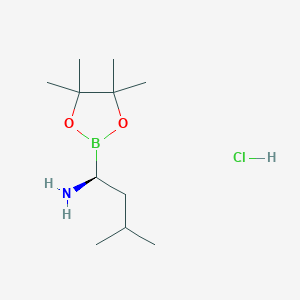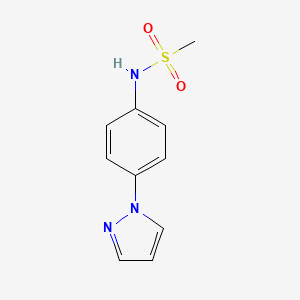
n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide: is an organic compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide typically involves the reaction of 4-(1H-pyrazol-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution.
Major Products:
- Oxidized derivatives of the pyrazole ring.
- Amines derived from the reduction of the sulfonamide group.
- Substituted phenyl derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes .
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- n-(4-(1h-Pyrazol-1-yl)phenyl)benzenesulfonamide
- n-(4-(1h-Pyrazol-1-yl)phenyl)methanamine
- n-(4-(1h-Pyrazol-1-yl)phenyl)acetamide
Uniqueness: n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical properties such as increased solubility and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are crucial .
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-3-5-10(6-4-9)13-8-2-7-11-13/h2-8,12H,1H3 |
InChI Key |
PTBHEFJRCPVWGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


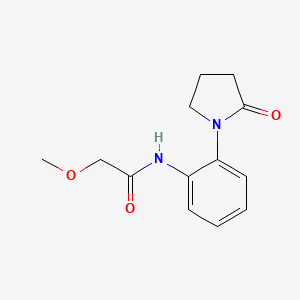

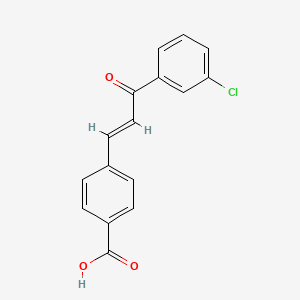
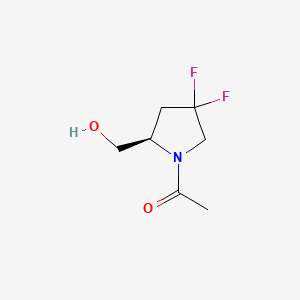
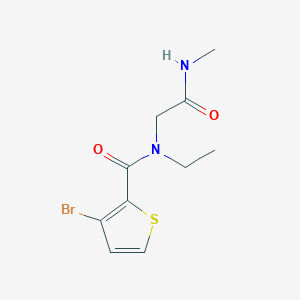
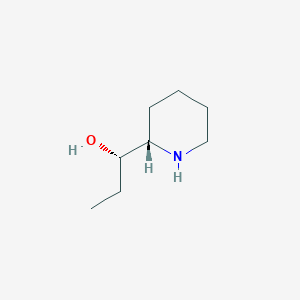
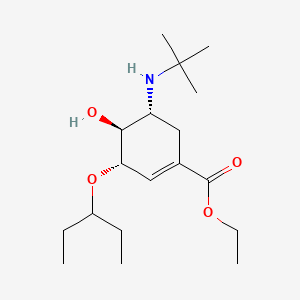

![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
